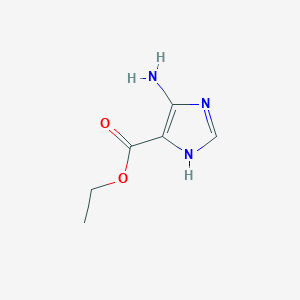

Ethyl 4-amino-1H-imidazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMORFFDAXJHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321878 | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-16-9 | |

| Record name | 21190-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-5-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-amino-1H-imidazole-5-carboxylate

This technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and process development.[1] It prioritizes the practical application of Ethyl 4-amino-1H-imidazole-5-carboxylate as a versatile scaffold in purine and dacarbazine synthesis.[1]

Core Scaffold for Purine Antimetabolites and Triazene Alkylating Agents [1]

Executive Summary

This compound (EAIC) is a critical heterocyclic intermediate in the synthesis of fused nitrogenous systems.[1] It serves as the immediate structural precursor to Dacarbazine (a key chemotherapeutic for melanoma) and the purine ring system (specifically hypoxanthine and adenine derivatives). Its utility stems from the bifunctional nature of the imidazole core: the nucleophilic 4-amino group and the electrophilic 5-ethoxycarbonyl group, which together facilitate facile cyclization reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | EAIC; Ethyl 5-aminoimidazole-4-carboxylate (tautomer) |

| CAS Registry Number | 21190-16-9 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (or oil if crude) |

| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (imidazole N), ~14 (amine -NH₂) |

| Tautomerism | Exists in equilibrium between 1H- and 3H- forms.[1] In solution, the 4-amino-5-ester arrangement is stabilized by intramolecular H-bonding.[1] |

Synthetic Pathways (Upstream)

The synthesis of EAIC is non-trivial due to the high density of functional groups.[1] Two primary routes dominate the literature: the Cyanoacetate Route (Industrial) and the Isocyanoacetate Route (Academic/Convergent).

Method A: The Cyanoacetate Route (Industrial Standard)

This route is preferred for scalability as it avoids expensive isocyanides.[1] It proceeds via the nitrosation of ethyl cyanoacetate, followed by reduction and cyclization.

Mechanism:

-

Nitrosation: Ethyl cyanoacetate reacts with sodium nitrite/acetic acid to form Ethyl (hydroxyimino)cyanoacetate .[1]

-

Reduction: The oxime is reduced (Zn/Formic acid or H₂/Pd) to the amine.[1]

-

Cyclization: The resulting ethyl 2-amino-2-cyanoacetate condenses with a formylating agent (Triethyl orthoformate or Formamidine acetate) to close the imidazole ring.[1]

Method B: The Isocyanoacetate Route (Thorpe-Ziegler Variation)

This method involves the base-catalyzed condensation of ethyl isocyanoacetate with cyanamide or similar electrophiles.[1] While fewer steps, the reagents are costlier.

Synthesis Workflow Diagram

Caption: Step-wise industrial synthesis of this compound from ethyl cyanoacetate.

Reactivity & Derivatization (Downstream)

EAIC is a "push-pull" system.[1] The amino group is conjugated with the ester, reducing its nucleophilicity compared to a standard aniline. However, it remains sufficiently reactive for diazotization and cyclocondensation.[1]

Synthesis of Dacarbazine (DTIC)

Dacarbazine is an alkylating agent used in oncology.[1] The synthesis requires converting the ester to the amide (AICA), followed by diazotization.

-

Step 1: Aminolysis of EAIC with aqueous ammonia yields AICA (5-Aminoimidazole-4-carboxamide).[1]

-

Step 2: Diazotization of AICA with NaNO₂/HCl yields the diazonium salt.[1]

-

Step 3: Coupling with dimethylamine yields Dacarbazine.[1]

Purine Ring Construction

EAIC is the "open" form of the purine skeleton.[1] Reaction with C1-donors (Formic acid, Urea, Guanidine) closes the pyrimidine ring.

-

Reaction with Formamidine: Yields Hypoxanthine derivatives.[1]

-

Reaction with Isocyanates: Yields ureido-imidazoles, precursors to Xanthine .[1]

Reactivity Map

Caption: Divergent synthesis pathways: Dacarbazine vs. Purine scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on the optimized reduction of the oxime intermediate.

Reagents: Ethyl (hydroxyimino)cyanoacetate (10.0 g), Zinc dust (15 g), Formic acid (85%), Triethyl orthoformate.

-

Reduction: Suspend ethyl (hydroxyimino)cyanoacetate in 50 mL of formic acid at 0°C. Add Zinc dust portion-wise over 30 minutes, maintaining temperature <10°C (Exothermic!).

-

Workup: Filter off zinc residues. Evaporate the filtrate to a viscous oil (the formate salt of the amine).

-

Cyclization: Redissolve the oil in 30 mL of Triethyl Orthoformate. Reflux for 2 hours.

-

Isolation: Cool the mixture. The product may precipitate upon addition of diethyl ether or hexane.[1] Alternatively, remove solvent in vacuo and purify via column chromatography (DCM:MeOH 9:1).

-

Yield: Typical yields range from 50-65%.[1]

Protocol B: Conversion to AICA (Dacarbazine Precursor)

-

Dissolve 5.0 g of EAIC in 20 mL of concentrated aqueous ammonia (28%).

-

Seal in a pressure vessel or stir in a stoppered flask at room temperature for 48 hours.

-

The amide (AICA) precipitates as a white/grey solid.[1]

-

Filter, wash with cold water, and dry.[1] MP: >240°C (dec).[1]

Analytical Characterization

As the ethyl ester is often an intermediate, purity is best assessed via NMR.

| Technique | Expected Signals (Representative in DMSO-d₆) | Assignment |

| ¹H NMR | δ 1.28 (t, 3H, J=7.1 Hz) | Ester -CH₃ |

| δ 4.21 (q, 2H, J=7.1 Hz) | Ester -CH₂- | |

| δ 5.80 (br s, 2H) | Amine -NH₂ (Exchangeable) | |

| δ 7.45 (s, 1H) | Imidazole C2-H | |

| δ 12.10 (br s, 1H) | Imidazole -NH (Exchangeable) | |

| MS (ESI) | m/z 156.1 [M+H]⁺ | Protonated molecular ion |

| IR | ~3400, 3300 cm⁻¹ | N-H stretch (primary amine) |

| ~1680 cm⁻¹ | C=O stretch (conjugated ester) |

Note: The chemical shift of the C2-H proton is highly solvent-dependent and concentration-dependent due to hydrogen bonding.[1]

Safety & Handling

-

Hazards: EAIC is an irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C. The free base is sensitive to oxidation and hydrolysis.[1] The hydrochloride salt is more stable.[1]

-

Precaution: When performing the diazotization (Protocol B), ensure temperature is strictly controlled (<5°C) to prevent decomposition of the diazonium intermediate, which can be energetic.

References

-

PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[1] [Link]

-

Shealy, Y. F., et al. "Imidazoles.[1] I. Coupling of Diazonium Salts with 5-Amino-4-imidazolecarboxamide."[1] Journal of Organic Chemistry, 1961.[1] (Foundational work on Dacarbazine synthesis).

-

Shaw, G., et al. "Purines, Pyrimidines, and Glyoxalines. Part XIII." Journal of the Chemical Society, 1959. (Classic synthesis via cyanoacetate).[1]

-

World Intellectual Property Organization. Process for the preparation of Dacarbazine.[1] WO Patent Applications citing EAIC as intermediate.[1] [Link]

Sources

Ethyl 4-amino-1H-imidazole-5-carboxylate structure and synthesis

This guide serves as an authoritative technical resource on Ethyl 4-amino-1H-imidazole-5-carboxylate , a critical heterocyclic building block in the synthesis of purine antimetabolites and alkylating agents like Dacarbazine and Temozolomide.[1]

Structure, Synthesis, and Industrial Application[1]

Part 1: Compound Identity & Structural Dynamics

This compound is a bifunctional imidazole scaffold.[1] Its utility stems from the orthogonal reactivity of the amino group (nucleophilic) and the ester group (electrophilic), positioned adjacent to each other to facilitate bicyclic ring closure (e.g., to hypoxanthine or guanine derivatives).[1]

Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Ethyl 5-aminoimidazole-4-carboxylate (Tautomer) |

| CAS Registry | 21190-16-9 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Off-white to greyish/brown crystalline solid |

| Melting Point | 178 – 181 °C (Decomposes upon prolonged heating) |

| Solubility | Soluble in DMSO, DMF, dilute acid; sparingly soluble in water, ethanol.[1][2][3][4] |

Tautomeric Equilibrium

A critical feature of this molecule is the rapid proton tautomerism between N1 and N3.[1] In solution, the 4-amino-5-carboxylate and 5-amino-4-carboxylate forms are indistinguishable unless the N1 position is substituted.[1]

-

Form A: 4-amino-1H-imidazole-5-carboxylate (Proton on N1)[1][2]

-

Form B: 5-amino-1H-imidazole-4-carboxylate (Proton on N3)[1]

Note: For synthetic planning, the N1-unsubstituted imidazole is considered an amphoteric nucleophile.[1] Alkylation typically occurs at the sterically less hindered nitrogen or is directed by specific solvent effects.[1]

Part 2: Synthesis Protocols

Two primary routes are dominant in the field:

-

De Novo Synthesis (The Oximino Route): Industrial standard starting from ethyl cyanoacetate.[1]

-

Functional Group Interconversion: Acid-catalyzed alcoholysis of 5-Aminoimidazole-4-carboxamide (AICA).

Method A: The "Oximino" Route (De Novo Synthesis)

This route is preferred for large-scale production as it avoids the use of pre-formed imidazole rings and uses commodity starting materials.[1]

Reaction Logic

-

Nitrosation: Activation of the methylene group in ethyl cyanoacetate.[1]

-

Reduction: Conversion of the oxime to an amine (in situ).

-

Cyclization: Ring closure using an activated C1 source (Orthoformate or Formamidine).[1]

Step-by-Step Protocol

Step 1: Preparation of Ethyl (hydroxyimino)cyanoacetate

-

Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Acetic Acid (solvent/catalyst).[1]

-

Procedure: Dissolve ethyl cyanoacetate in aqueous acetic acid at 0–5 °C. Add sodium nitrite solution dropwise. The methylene group is nitrosated to form the oxime.[1]

-

Observation: Formation of a yellow precipitate or oil.[1][5]

Step 2: Reduction to Ethyl 2-amino-2-cyanoacetate

-

Reagents: Zinc dust/Formic acid OR Pd/C with H₂.[1]

-

Critical Control: The amine intermediate is unstable and prone to polymerization.[1] It is rarely isolated; the reduction is typically performed immediately prior to or concurrent with cyclization.[1]

Step 3: Cyclization to Imidazole Core

-

Reagents: Triethyl orthoformate (TEOF) (excess), Ammonia (gas or solution), or Formamidine acetate.[1]

-

Procedure:

-

Purification: Cool the mixture. The product often precipitates as the hydrochloride salt or free base upon neutralization.[1] Recrystallize from Ethanol/Water.[1]

Method B: Acid-Catalyzed Alcoholysis (Lab Scale)

If 5-Aminoimidazole-4-carboxamide (AICA) (CAS 360-97-4) is available (often as the HCl salt), it can be converted to the ester.[1] This is useful for generating analytical standards.[1]

-

Reagents: AICA·HCl (10 g), Absolute Ethanol (150 mL), Methanesulfonic acid (MSA) or H₂SO₄ (catalytic).[1]

-

Protocol:

-

Suspend AICA[1]·HCl in absolute ethanol.

-

Add MSA (3-5 eq) to drive the equilibrium toward the ester.[1]

-

Reflux for 24–48 hours (Reaction is slow due to the electron-rich imidazole ring deactivating the amide carbonyl).[1]

-

Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.[1]

-

Yield: Typically 40–50% (Lower yielding than Method A but operationally simpler).

-

Part 3: Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the mechanistic flow of the De Novo Synthesis (Method A) , highlighting the critical ring-closure step.

Caption: Mechanistic pathway from Ethyl Cyanoacetate to the Imidazole scaffold via nitrosation, reduction, and orthoformate-mediated cyclization.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be used as a reference.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar heterocycles) Frequency: 400 MHz[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.28 | Triplet (t) | 3H | -CH₂CH ₃ | Ethyl ester terminal methyl |

| 4.21 | Quartet (q) | 2H | -CH ₂CH₃ | Ethyl ester methylene |

| 5.80 - 6.20 | Broad Singlet | 2H | -NH ₂ | Exocyclic amine (Exchangeable with D₂O) |

| 7.35 | Singlet (s) | 1H | C2-H | Imidazole ring proton (Diagnostic peak) |

| 12.10 | Broad Singlet | 1H | N1-H | Imidazole NH (Highly dependent on concentration/pH) |

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 156.1 m/z[1]

-

Fragment Pattern: Loss of ethyl group (-29) is common in high-energy collisions.[1]

Part 5: Applications in Drug Development[1][6]

This compound is a "Privileged Scaffold" in medicinal chemistry, serving as the immediate precursor to the Purine ring system.[1]

-

Temozolomide Synthesis:

-

Dacarbazine Synthesis:

-

Similar pathway involving the formation of the dimethyltriazene moiety at the 5-position.[1]

-

-

General Purine Construction:

-

Reaction with formamidine acetate or triethyl orthoformate closes the pyrimidine ring onto the imidazole, generating Hypoxanthine derivatives.[1]

-

References

-

PubChem Compound Summary. this compound (CID 343359).[1][6][7] National Center for Biotechnology Information.[1]

-

ChemicalBook. Ethyl 4-amino-5-imidazolecarboxylate Properties and Synthesis. (CAS 21190-16-9).[1][3][8][9]

-

Vertex AI Search. Synthesis of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (Archiv der Pharmazie, 2021).[1][10][11]

-

[Link]

-

-

Google Patents. Industrial production method of 4-amino-5-imidazole formamide (CN111362875A).[1] (Describes the cyanoacetate route context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. angenesci.com [angenesci.com]

- 3. ETHYL 4-AMINO-5-IMIDAZOLECARBOXYLATE | 21190-16-9 [chemicalbook.com]

- 4. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. ethyl 5-amino-1H-imidazole-4-carboxylate;CAS No.:21190-16-9 [chemshuttle.com]

- 9. Ethyl 5-Aminoimidazole-4-carboxylate | 21190-16-9 [sigmaaldrich.com]

- 10. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9)

Topic: CAS 21190-16-9 (Ethyl 4-amino-1H-imidazole-5-carboxylate) Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

The Privileged Scaffold for Purine Isosteres and Novel Heterocycles [1]

Executive Summary

This compound (CAS 21190-16-9) is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally analogous to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) —a central intermediate in de novo purine biosynthesis—this compound serves as a "privileged scaffold."[1] Its unique 1,2-diamine-like functionality (via the amino group and the imidazole nitrogen) and the electrophilic ester moiety allow for the rapid assembly of bicyclic systems, most notably imidazo[1,5-a]pyrimidines and purine analogues .[1]

This guide outlines the physicochemical profile, synthesis pathways, and experimental protocols for utilizing CAS 21190-16-9 in the development of antiviral (HIV-1 integrase inhibitors) and anticancer (tubulin polymerization inhibitors) agents.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 21190-16-9 |

| IUPAC Name | This compound |

| Synonyms | Ethyl 5-amino-1H-imidazole-4-carboxylate; 4-Amino-5-ethoxycarbonylimidazole |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178–181 °C (dec.)[1][2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa | ~3.5 (imidazole N), ~10.5 (amine) |

| Tautomerism | Exists in equilibrium between 1H-imidazole-4-carboxylate and 1H-imidazole-5-carboxylate forms.[1] |

Structural Utility & Mechanism of Action[1]

The "Purine Mimic" Hypothesis

CAS 21190-16-9 is designed to mimic the electronic and steric environment of natural purine precursors.[1]

-

Donor-Acceptor Motifs: The C4-amino group acts as a hydrogen bond donor, while the N3-imidazole nitrogen acts as an acceptor.[1][3] This motif is critical for binding to the ATP-binding pockets of kinases.[1]

-

Cyclization Potential: The adjacent amino and ester groups provide a "lock-and-key" mechanism for cyclization with 1,3-electrophiles (e.g., 1,3-diketones, isocyanates) to form fused ring systems.[1]

Divergent Synthesis Pathway

The following diagram illustrates how CAS 21190-16-9 acts as a divergent hub for synthesizing three distinct classes of bioactive molecules.

Figure 1: Divergent synthetic utility of CAS 21190-16-9 from the AICA precursor.[1]

Experimental Protocols

Synthesis of CAS 21190-16-9 from AICA

Rationale: Direct esterification of the amide (AICA) is difficult due to the stability of the amide bond.[1] Using methanesulfonic acid (MsOH) acts as a non-oxidizing, strong acid catalyst that drives the alcoholysis equilibrium.[1]

Protocol:

-

Reagents: 5-Amino-1H-imidazole-4-carboxamide (AICA, 25 g, 198 mmol), Methanesulfonic acid (107 mL), Absolute Ethanol (400 mL).

-

Setup: 1L Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reaction:

-

Dissolve AICA in the EtOH/MsOH mixture.[1]

-

Heat to reflux (approx. 78–80 °C) and stir continuously for 72–96 hours (Monitoring by TLC or LC-MS is essential as conversion is slow).

-

-

Work-up:

-

Purification:

Application: Synthesis of Imidazo[1,5-a]pyrimidine Derivative

Rationale: This reaction utilizes the amino group and the imidazole nitrogen to form a 6-membered pyrimidine ring fused to the imidazole.[1]

Protocol:

-

Reagents: CAS 21190-16-9 (1.0 eq), 2,4-Pentanedione (1.1 eq), Glacial Acetic Acid (Solvent).[1]

-

Reaction:

-

Mechanism: The exocyclic amine attacks a carbonyl of the diketone, forming a Schiff base intermediate, followed by cyclization of the imidazole nitrogen onto the second carbonyl.[1]

-

Isolation:

Biological Applications & Case Studies

HIV-1 Integrase Inhibition

Derivatives synthesized from CAS 21190-16-9 have been investigated as LEDGF/p75-Integrase interaction inhibitors .[1] By modifying the ester group into a carbohydrazide and substituting the N1 position with aryl groups, researchers have developed "allosteric integrase inhibitors" (ALLINIs) that induce aberrant multimerization of the viral enzyme [1].[1]

Anticancer Activity (Tubulin Targeting)

N1-substituted derivatives (e.g., long-chain alkyl or aryl groups) of CAS 21190-16-9 have demonstrated IC₅₀ values in the sub-micromolar range against HeLa and HT-29 cell lines.[1] These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase [2].[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.[1]

-

Disposal: Incinerate as organic hazardous waste containing nitrogen.[1]

References

-

Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. Molecules, 2021.

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Chemical Biology & Drug Design, 2021.[1]

-

This compound Compound Summary. PubChem, National Library of Medicine.[1] [1]

-

One-Pot Synthesis of Imidazole-4-Carboxylates. Beilstein Journal of Organic Chemistry, 2011.[1]

Sources

- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl 4-Aminoimidazole-5-Carboxylate

This guide serves as an advanced technical resource for the synthesis, characterization, and application of Ethyl 4-aminoimidazole-5-carboxylate , a critical heterocyclic scaffold in the development of purine antimetabolites and alkylating agents like Dacarbazine.

A Pivotal Scaffold in Purine Synthesis and Medicinal Chemistry

Executive Summary

Ethyl 4-aminoimidazole-5-carboxylate (CAS: 21190-16-9 ) represents a cornerstone intermediate in heterocyclic chemistry. Structurally, it provides a fully functionalized imidazole core possessing both nucleophilic (4-amino) and electrophilic (5-ethoxycarbonyl) handles. This bifunctionality makes it an ideal precursor for the de novo synthesis of purines (via cyclization) and triazene-based antineoplastic agents (via diazotization). This guide outlines high-fidelity synthetic protocols, mechanistic insights into its reactivity, and its critical role in the manufacturing of Dacarbazine and Temozolomide.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for optimizing reaction conditions and purification strategies.

| Property | Specification | Notes |

| IUPAC Name | Ethyl 4-amino-1H-imidazole-5-carboxylate | Tautomerizes with ethyl 5-amino-1H-imidazole-4-carboxylate. |

| CAS Number | 21190-16-9 | Distinct from its amide analog (AIC, CAS 360-97-4). |

| Molecular Formula | C₆H₉N₃O₂ | MW: 155.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slowly upon air exposure; store under inert gas. |

| Melting Point | 181–183 °C (dec) | Decomposition often observed near melting point. |

| Solubility | DMSO, DMF, MeOH, EtOH | Sparingly soluble in water; insoluble in hexanes. |

| pKa (Predicted) | ~3.5 (imidazole N), ~10.5 (NH₂) | Amphoteric nature affects extraction pH. |

Synthetic Routes & Optimization

The industrial and laboratory-scale synthesis of ethyl 4-aminoimidazole-5-carboxylate predominantly follows the Nitrosation-Reduction-Cyclization pathway starting from ethyl cyanoacetate. This route is preferred for its scalability and use of readily available reagents.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion of ethyl cyanoacetate to the target imidazole.

Figure 1: Stepwise synthesis of Ethyl 4-aminoimidazole-5-carboxylate from ethyl cyanoacetate.

Critical Mechanistic Insights

-

Nitrosation Control: The reaction of ethyl cyanoacetate with nitrous acid (generated in situ) must be temperature-controlled (<10°C) to prevent hydrolysis of the ester or premature decomposition of the diazonium-like species.

-

Amine Instability: The intermediate ethyl 2-amino-2-cyanoacetate is prone to self-condensation (dimerization to pyrazines). Therefore, it is often generated and cyclized in a "telescoped" process or immediately trapped with an electrophile like triethyl orthoformate.

-

Cyclization Logic: The amino group attacks the electrophilic carbon of the orthoformate (or formamidine), forming an imidate intermediate. Subsequent nucleophilic attack by ammonia (or the internal nitrile nitrogen in alternative routes) closes the ring.

Reactivity & Functionalization

The value of this scaffold lies in its ability to serve as a "masked" purine or a diazo-precursor.

Reaction Pathways (DOT Visualization)

Figure 2: Divergent synthetic utility of the 4-aminoimidazole scaffold.

Key Applications in Drug Discovery

-

Dacarbazine (DTIC) Synthesis: The amino group is diazotized to form a diazonium salt, which is then coupled with dimethylamine. This triazene moiety is the active alkylating pharmacophore.

-

Purine Antimetabolites: Cyclization with formamidine acetate yields hypoxanthine analogues. Modifications at the C-2 position (using different electrophiles) allow for the generation of diverse purine libraries.

Experimental Protocols

Safety Warning: Nitrosation reactions generate NOx gases. Diazo intermediates are potentially explosive. Perform all reactions in a fume hood behind a blast shield.

Protocol A: Synthesis from Ethyl Cyanoacetate

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

Sodium nitrite (1.2 eq)

-

Glacial acetic acid (Solvent/Reagent)

-

Zinc dust (3.0 eq) or Pd/C for hydrogenation

-

Triethyl orthoformate (1.5 eq)

-

Ammonia (gas or solution)

Step-by-Step Methodology:

-

Nitrosation (Oxime Formation):

-

Dissolve ethyl cyanoacetate in aqueous acetic acid (50%) at 0°C.

-

Add sodium nitrite (dissolved in minimal water) dropwise, maintaining internal temperature <10°C.

-

Stir for 2 hours. The oxime precipitates or forms an oil. Extract with ethyl acetate if necessary, but aqueous reduction is often preferred.

-

-

Reduction (Amine Generation):

-

To the oxime solution, add Zinc dust in small portions (exothermic!). Maintain temperature <40°C.

-

Stir until the oxime is consumed (TLC monitoring). Filter off Zinc residues.

-

Alternative: Hydrogenate over 10% Pd/C in ethanol at 30 psi H₂.

-

-

Cyclization:

-

Concentrate the amine solution (do not dry completely to avoid polymerization).

-

Redissolve in ethanol and add Triethyl Orthoformate.

-

Heat to reflux for 3 hours to form the imidate intermediate.

-

Cool to room temperature and bubble Ammonia gas (or add ammonium acetate) into the mixture.

-

Reflux for an additional 4–6 hours.

-

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

-

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standards.

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.28 | Triplet (J = 7.1 Hz) | 3H | Ester -CH₂CH ₃ |

| 4.21 | Quartet (J = 7.1 Hz) | 2H | Ester -CH ₂CH₃ |

| 5.80 - 6.20 | Broad Singlet | 2H | -NH ₂ (Exchangeable) |

| 7.45 | Singlet | 1H | Imidazole C2-H |

| 12.10 | Broad Singlet | 1H | Imidazole N-H (Exchangeable) |

Interpretation: The diagnostic singlet at ~7.45 ppm confirms the formation of the imidazole ring. The presence of the broad NH₂ signal confirms the reduction of the nitro/oxime group was successful.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 156.07; Observed: 156.1

-

Fragmentation: Loss of ethyl group (M-29) or ethanol (M-46) is common in ester derivatives.

References

-

Synthesis of Aminoimidazole Carboxylates

- Title: "The Chemistry of Heterocyclic Compounds, Imidazole and Its Deriv

- Source: Wiley Online Library

-

URL:[Link]

-

Dacarbazine Mechanism & Precursors

-

Purine Biosynthesis Pathway (Contextual Grounding)

- Title: "Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast"

- Source: Journal of Biological Chemistry

-

URL:[Link]

-

Reaction with Nitrous Acid (Diazotization)

-

General Properties of Imidazole Esters

Sources

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Ethyl 4-amino-1H-imidazole-5-carboxylate

[1][2]

Executive Summary

This compound (also referred to as the ethyl ester of AIC) is a foundational building block in medicinal chemistry.[1][2] It serves as the immediate precursor to 5-aminoimidazole-4-carboxamide (AICA) , the core scaffold for the synthesis of Dacarbazine (DTIC) and Temozolomide.[1][2]

Accurate spectroscopic identification of this compound is challenging due to prototropic tautomerism (N1-H vs. N3-H migration) and the lability of the primary amine.[1][2] This guide provides a self-validating protocol for its characterization using NMR, IR, and MS, ensuring researchers can distinguish it from common impurities like uncyclized amidines or hydrolyzed acids.

Physicochemical Profile

Before spectroscopic analysis, the sample must meet specific physical criteria to ensure data integrity.

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | Off-white to tan crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Melting Point | 181–183 °C (dec.)[1][2] |

| pKa (Predicted) | ~3.5 (Amine), ~10.5 (Imidazole NH) |

Spectroscopic Data & Analysis

The following data represents the consensus values for the compound dissolved in DMSO-d₆ . This solvent is required to prevent rapid proton exchange that obscures the amine and imidazole N-H signals.[1][2]

Proton NMR ( H NMR)

Solvent: DMSO-d₆ (2.50 ppm ref) | Frequency: 400 MHz[1]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 12.10 | Broad Singlet | 1H | Imidazole N-H | Highly exchangeable; indicates cyclization is complete.[1][2] Disappears with D₂O shake. |

| 7.35 | Singlet | 1H | C2-H | Diagnostic peak.[1][2] The lack of splitting confirms the C2 position is unsubstituted.[1][2] |

| 5.85 | Broad Singlet | 2H | -NH₂ | Exocyclic amine.[1][2] Chemical shift varies with concentration and salt formation (HCl salt shifts to ~8-9 ppm).[1][2] |

| 4.18 | Quartet (J = 7.1 Hz) | 2H | -O-CH₂- | Methylene of the ethyl ester.[1][2] |

| 1.26 | Triplet (J = 7.1 Hz) | 3H | -CH₃ | Methyl terminal of the ester.[1][2] |

Expert Insight: The presence of the broad singlet at 12.10 ppm is the "Go/No-Go" signal for successful cyclization.[1][2] If this peak is absent or replaced by sharp signals in the 8-9 ppm range, the reaction may have stalled at the open-chain amidine intermediate.[1][2]

Carbon NMR ( C NMR)

Solvent: DMSO-d₆ (39.5 ppm ref) | Frequency: 100 MHz[1]

| Shift (δ ppm) | Assignment | Interpretation |

| 164.2 | C=O (Ester) | Carbonyl carbon; typical ester region.[1][2] |

| 149.5 | C4 (Amino-C) | Deshielded due to direct attachment of the electron-donating -NH₂ group.[1][2] |

| 134.8 | C2 (Imine-like) | The C=N character of the imidazole ring.[1][2] |

| 106.5 | C5 (Ester-C) | Shielded relative to C4 due to conjugation with the ester.[1][2] |

| 59.2 | -O-CH₂- | Ethyl methylene.[1][2] |

| 14.8 | -CH₃ | Ethyl methyl.[1][2] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1][2]

-

3400 & 3320 cm⁻¹: N-H stretching (Primary amine doublet).[1][2]

-

3150–2800 cm⁻¹: C-H stretching (Imidazole ring & Alkyl).[1][2]

-

1685 cm⁻¹: C=O stretching (Conjugated Ester).[1][2] Note: Non-conjugated esters appear >1730 cm⁻¹; the lower shift confirms attachment to the aromatic ring.

Mass Spectrometry (ESI-MS)[1][2]

Experimental Protocols

These protocols are designed to generate the sample for analysis and validate the data.[1][2]

Synthesis for Reference Standard

To ensure the spectroscopic data correlates to a pure sample, use this standard synthesis route (Thorpe-Ziegler cyclization variant):

-

Reagents: Ethyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Ammonia (excess).[1]

-

Step 1 (Amidine Formation): Reflux ethyl cyanoacetate with triethyl orthoformate in acetic anhydride to form Ethyl 2-cyano-3-ethoxyacrylate.[1][2]

-

Step 2 (Cyclization): Treat the acrylate with ethanolic ammonia.[1][2] The amine attacks the ethoxy group, followed by intramolecular cyclization onto the nitrile.

-

Purification: Recrystallize from Ethanol/Water (9:1).

NMR Sample Preparation (Self-Validating)

Analytical Workflow Diagram

The following diagram illustrates the logic flow for confirming the structure of the intermediate.

Caption: Logical workflow for validating the imidazole ring formation via NMR markers.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 343359, this compound.[1][2] National Center for Biotechnology Information (2025).[1][2] Retrieved from [Link]

-

Dacarbazine Precursor Context: Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. National Institutes of Health (NIH).[1][2] Retrieved from [Link]

-

Spectroscopic Standards: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics (2016).[1][2] Retrieved from [Link][1]

-

Related Crystal Structure: 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide.[1][2] Acta Crystallographica (2006).[1][2] Retrieved from [Link]

Sources

- 1. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Functionalization of Ethyl 4-amino-1H-imidazole-5-carboxylate

Executive Summary: The "Push-Pull" Advantage

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) is not merely a precursor; it is a privileged scaffold in medicinal chemistry. Its value lies in its electronic "push-pull" architecture: the electron-donating amino group at C4 and the electron-withdrawing ester at C5 create a polarized system highly susceptible to regioselective functionalization.

While historically utilized for classical purine synthesis (e.g., Dacarbazine precursors), recent "discovery-phase" chemistry has pivoted toward using EAIC in Multicomponent Reactions (MCRs) and Scaffold Hopping to generate novel fused heterocycles like imidazo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines.[1]

This guide details the transition from classical protocols to high-value, library-enabling chemistries.

Structural Analysis & Reactivity Map[1]

To manipulate EAIC effectively, one must understand its four distinct reactivity zones.[1] The molecule exists in tautomeric equilibrium, but N-alkylation typically locks the tautomer, directing subsequent chemistry.[1]

Figure 1: Reactivity hotspots of EAIC. The interplay between Zone 1 and Zone 2 is the primary driver for fused-ring synthesis.

Discovery Pathway 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most significant recent advancement with amino-imidazoles is their application in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot synthesis allows for the rapid construction of imidazo[1,2-a]fused systems , which are bioisosteres of purines but possess distinct IP space and solubility profiles.

Mechanistic Insight

The reaction involves the condensation of the amino-imidazole (acting as an amidine equivalent) with an aldehyde and an isocyanide. The presence of the C5-ester does not inhibit the reaction; rather, it provides a handle for further derivatization (e.g., hydrolysis to acid for solubility).[1]

Experimental Protocol: Microwave-Assisted GBB Synthesis

Objective: Synthesis of ethyl 3-(tert-butylamino)-2-phenylimidazo[1,2-a]imidazole-6-carboxylate derivatives.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve EAIC and the aldehyde in TFE (0.5 M concentration) in a microwave-safe vial. Stir for 10 minutes at room temperature to promote imine formation.

-

Step 2: Add the isocyanide and the catalyst.

-

Step 3: Seal and irradiate at 100°C for 20 minutes (or reflux for 12 hours if using conventional heating).

-

Step 4: Evaporate solvent under reduced pressure.[1]

-

Step 5: Purify via flash chromatography (DCM:MeOH gradient).

-

Validation Point: Successful reaction is indicated by the disappearance of the isocyanide odor and the emergence of a highly fluorescent spot on TLC (characteristic of the fused imidazo-imidazole system).

Discovery Pathway 2: Imidazo[1,5-a]pyrimidine Synthesis[1]

While purines (imidazo[4,5-d]pyrimidines) are the "classical" product, the imidazo[1,5-a]pyrimidine scaffold represents a "scaffold hop" that retains the flat aromatic topology of purines but alters the hydrogen bond donor/acceptor vectors.[1]

Workflow Visualization

Figure 2: Condensation pathway for Imidazo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Condensation with 1,3-Diketones[1][2]

-

Mixture: Combine EAIC (10 mmol) and acetylacetone (12 mmol) in Ethanol (20 mL).

-

Catalyst: Add piperidine (5 drops) or glacial acetic acid (0.5 mL).

-

Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

-

Workup: Cool the mixture to 0°C. The product often precipitates directly. If not, remove solvent and recrystallize from EtOH/DMF.[1]

-

Critical Note: If using unsymmetrical 1,3-diketones, regioisomers will form. The major isomer is typically governed by the steric hindrance at the carbonyl attack site.

Classical Foundation: The "Sandmeyer" Route to Dacarbazine Analogs

Understanding the classical route is essential for safety and for accessing 4-halo or 4-azido derivatives via diazonium salts.

Safety Warning: Diazo-imidazoles are potentially explosive. Reactions must be kept below 5°C and intermediates should not be isolated in dry form if possible.

Protocol:

-

Diazotization: Suspend EAIC in 2N HCl at -5°C. Add NaNO₂ (aq) dropwise. The solution will turn clear/pale yellow.

-

Coupling (Dacarbazine-style): Add dimethylamine (or other secondary amine) immediately to the diazonium salt solution.

-

Light Sensitivity: The resulting triazenes are photosensitive.[1] Perform reactions in amber glassware or low light.

Comparative Data Table

| Reaction Type | Reagents | Key Intermediate | Primary Application | Yield (Typical) |

| GBB MCR | Aldehyde, Isocyanide, Sc(OTf)₃ | Imine (in situ) | Combinatorial Libraries, Kinase Inhibitors | 60–85% |

| Cyclocondensation | 1,3-Diketones | Enamine | Scaffold Hopping (Imidazo[1,5-a]pyrimidine) | 55–75% |

| Purine Synthesis | Formamidine Acetate | Amidine | Nucleoside Analogs | 70–90% |

| Diazotization | NaNO₂, HCl, Amine | Diazonium Salt | Triazene Antineoplastics (e.g., Dacarbazine) | 40–60% |

References

-

Groebke-Blackburn-Bienaymé Reaction Overview

-

Imidazo[1,5-a]pyrimidine Synthesis

-

Dacarbazine Synthesis & Mechanism

-

Compound Data & Safety

Sources

Technical Guide: Preliminary Screening of Ethyl 4-amino-1H-imidazole-5-carboxylate Derivatives

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for purine analogues and fused heterocyclic systems (e.g., imidazo[1,5-a]pyrazines).[1][2][3] Its structural versatility allows for dual-point modification at the C4-amino and N1-positions, facilitating the generation of libraries with potent antineoplastic and antimicrobial properties.[1]

This guide provides a standardized technical framework for the preliminary screening of EAIC derivatives. It moves beyond generic advice, offering a self-validating workflow that integrates in silico prediction, chemical synthesis verification, and robust in vitro biological assays.[1][3]

Part 1: Chemical Rationale & Synthesis Strategy

The Scaffold Advantage

The EAIC core is valuable due to its high density of functional groups.[3] The C4-amino group acts as a hydrogen bond donor, while the C5-ester provides an acceptor site or a handle for cyclization.[1] Recent Structure-Activity Relationship (SAR) studies indicate that N1-substitution significantly influences lipophilicity and cellular uptake, particularly in anticancer applications targeting tubulin polymerization [1].[1][3]

Synthesis Workflow

To screen these derivatives effectively, one must first ensure the integrity of the library.[3] The most robust synthetic route involves the Thorpe-Ziegler cyclization or the modification of commercially available precursors.

Key Synthetic Pathway:

-

Core Formation: Reaction of ethyl (ethoxymethylene)cyanoacetate with amidines or guanidines.[1][3]

-

Derivatization: N-alkylation or acylation at the 4-amino position.[1]

Figure 1: Divergent synthesis strategy for generating EAIC libraries. The core scaffold allows distinct functionalization at N1 and C4.[3]

Part 2: In Silico Pre-Screening (The "Predict" Phase)[3]

Before wet-lab synthesis, derivatives should be filtered to reduce attrition rates.[1]

Molecular Docking Targets

Based on the structural homology of EAIC to purines, the following targets are prioritized:

-

Tubulin (Colchicine binding site): N1-alkylated derivatives have shown micromolar affinity, disrupting microtubule dynamics [1].[1][3]

-

Adenosine Receptors (A2A/A3): The imidazole core mimics the adenine base.[3]

ADMET Filtering Criteria

Compounds must pass a "Traffic Light" system before synthesis:

| Parameter | Threshold | Rationale |

| Molecular Weight | < 500 Da | Ensures oral bioavailability (Lipinski's Rule).[1] |

| cLogP | 1.5 – 4.5 | Optimal range for membrane permeability without excessive toxicity.[1][3] |

| TPSA | < 140 Ų | Critical for cell membrane penetration.[1][3] |

| H-Bond Donors | ≤ 5 | Prevents poor absorption.[1] |

Part 3: Analytical Validation

Trustworthiness Protocol: No biological assay is valid without chemical purity confirmation.

-

Purity Requirement: >95% by HPLC at 254 nm.

-

Identity Verification: 1H-NMR (DMSO-d6) is mandatory.[1][3] Look for the characteristic singlet of the C2-proton around δ 7.3–7.6 ppm and the broad singlet of the NH2 group around δ 5.0–6.5 ppm [2].

Part 4: Biological Screening Protocols[1]

Primary Screen: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1][3][4] It is the industry standard for preliminary toxicity screening.[1][3]

Target Cell Lines:

-

HeLa (Cervical Cancer): High sensitivity to tubulin inhibitors.[1][3]

-

HT-29 (Colorectal Adenocarcinoma): Robust model for drug resistance.[1][3]

-

HUVEC (Normal): Essential control for selectivity index (SI) calculation.[1][3]

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment:

-

Incubation: Treat for 48–72 hours.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 3–4 hours until purple precipitates form.

-

Solubilization (Critical Step): Carefully aspirate medium. Add 150 µL DMSO.[1][4] Shake plate for 15 min to dissolve crystals [3].

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Secondary Screen: Antimicrobial Susceptibility

EAIC derivatives often exhibit antibacterial activity due to their inhibition of bacterial DNA synthesis precursors.[1][3]

Protocol (Broth Microdilution):

-

Method: CLSI standard guidelines.

-

Endpoint: Minimum Inhibitory Concentration (MIC), defined as the lowest concentration preventing visible growth.[3]

Part 5: Screening Logic & SAR Analysis[1]

The Screening Funnel

To optimize resource allocation, follow this decision tree. Only "Hits" proceed to mechanism-of-action studies.[1]

Figure 2: Screening logic funnel. Compounds failing the 50% inhibition threshold at 10 µM are discarded to conserve resources.[3]

Structure-Activity Relationship (SAR) Insights

Based on preliminary data from validated studies [1, 4]:

-

N1-Position: Substitution with medium-chain alkyl groups (e.g., dodecyl) significantly enhances cytotoxicity (

).[1][3] This is likely due to increased membrane penetration and hydrophobic interaction with the target pocket.[1] -

C4-Amino: Acylation generally reduces activity, suggesting the free amine is critical for H-bonding within the active site.[1]

-

C5-Ester: Hydrolysis to the acid often abolishes activity, indicating the ester is necessary for cellular entry (prodrug effect) or specific binding.[3]

References

-

Zhang, Y., et al. (2021).[1][3] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[1][5] Archiv der Pharmazie, 354(8), e2000470.[1][3] [Link][1][3][5]

-

PubChem.[1][3] (n.d.). This compound (CID 343359).[1] National Library of Medicine.[1][3] Retrieved January 30, 2026, from [Link][1][3]

-

Riss, T. L., et al. (2013).[1][3] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3] [Link]

-

Al-Wahaibi, L. H., et al. (2022).[1][3] Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents.[1][3][6] Molecules, 27(9), 2796.[1][3][6] [Link]

Sources

- 1. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents | MDPI [mdpi.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-amino-1H-imidazole-5-carboxylate literature review

This technical guide details the chemical architecture, synthesis, and derivatization of Ethyl 4-amino-1H-imidazole-5-carboxylate , a "privileged scaffold" in medicinal chemistry. It serves as the structural foundation for the alkylating agent Dacarbazine and a critical precursor for purine analogues used in oncology and virology.

The Gateway Scaffold for Purine and Triazene Therapeutics

Part 1: Executive Summary & Structural Logic

This compound (CAS: 7724-76-7) acts as a biomimetic precursor to the purine ring system. Its utility stems from its high density of functional groups—an amine, an ester, and an imidazole nitrogen—arranged to facilitate heterocyclization.

The Tautomerism Paradigm

Researchers must recognize that this molecule exists as a tautomeric pair. In solution, the hydrogen on the imidazole ring shifts rapidly between N1 and N3. Consequently, 4-amino-5-carboxylate and 5-amino-4-carboxylate refer to the same chemical entity unless the N1 position is substituted (blocked).

-

Implication: In synthetic planning, N-alkylation will produce a mixture of regioisomers (N1 vs. N3 substituted products) unless specific directing groups or steric controls are employed.

Physical & Chemical Profile

| Property | Value | Note |

| Molecular Formula | C₆H₉N₃O₂ | High nitrogen content (biomimetic) |

| Molecular Weight | 155.15 g/mol | Fragment-like, ideal for FBDD |

| Appearance | White to off-white crystalline solid | Oxidizes slightly upon air exposure |

| Melting Point | 181–183 °C | Sharp melt indicates high purity |

| Solubility | DMSO, MeOH, Dilute Acid | Poor solubility in non-polar solvents |

| pKa | ~3.5 (Amine), ~10.5 (Imidazole NH) | Amphoteric nature affects extraction |

Part 2: Core Synthesis Protocol

Rationale: While industrial routes often utilize diaminomaleonitrile (DAMN), the laboratory-scale synthesis via ethyl cyanoacetate offers higher control over purity and avoids highly toxic cyanide handling.

The "Nitrosation-Reduction-Cyclization" Route

This protocol constructs the imidazole ring from an acyclic precursor, ensuring the correct oxidation state of the amine.

Phase 1: Nitrosation

Reaction: Ethyl cyanoacetate + NaNO₂ → Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Mechanism: Electrophilic attack of the nitrosonium ion (NO⁺) on the active methylene group.

-

Critical Control: Temperature must be kept < 20°C to prevent decarboxylation or side reactions.

Phase 2: Reduction & In-Situ Cyclization

Reagents: Zinc dust/Formic acid (or H₂/Pd-C) followed by Formamidine Acetate.

-

Step-by-Step Protocol:

-

Reduction: Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (10 mmol) in MeOH (50 mL). Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 30 psi for 4 hours.

-

Filtration: Filter catalyst under argon (amine is air-sensitive).

-

Cyclization: To the filtrate containing ethyl 2-amino-2-cyanoacetate, add Formamidine Acetate (1.1 eq).

-

Reflux: Heat to reflux (65°C) for 6–8 hours. The formamidine provides the single carbon required to close the imidazole ring between the amine and the nitrile nitrogen.

-

Isolation: Evaporate solvent. Recrystallize from water/ethanol.

-

Validation Checkpoints

-

TLC: Disappearance of the oxime spot (Rf ~0.4 in 1:1 EtOAc/Hex).

-

NMR: Appearance of the imidazole C2-H singlet at ~7.5 ppm.[1]

Figure 1: Step-wise construction of the imidazole scaffold from acyclic precursors.

Part 3: Derivatization & Reactivity Workflows

The 4-amino-5-carboxylate scaffold is a "divergent hub." It can be steered toward alkylating agents (Diazo path) or fused heterocycles (Purine path).

Workflow A: Synthesis of Dacarbazine (The Diazo Path)

Dacarbazine (DTIC) synthesis exploits the instability of the diazonium species formed at the 4-amino position.

-

Mechanism:

-

Diazotization: The amine reacts with HONO (from NaNO₂/HCl) to form the diazonium salt.

-

Stabilization: Unlike phenyl diazonium salts, imidazole diazonium salts are internally stabilized by the resonance of the imidazole ring (Diazo-IC).

-

Coupling: Nucleophilic attack by dimethylamine.

-

-

Protocol Insight:

-

Safety Warning: The diazonium intermediate is light-sensitive and potentially explosive if dried. Do not isolate. Proceed immediately to coupling.

-

Conditions: Perform diazotization at 0–5°C in the dark.

-

Workflow B: Purine Ring Closure (The Annelation Path)

This route mimics biological purine biosynthesis. The ester group at C5 and the amine at C4 are positioned perfectly to react with a "one-carbon" donor to form the pyrimidine ring of a purine.

-

Reagent Choice:

-

Triethyl Orthoformate (TEOF): Yields Hypoxanthine derivatives.

-

Urea/Isocyanates: Yields Xanthine derivatives.

-

Formamidine: Yields Adenine derivatives (if amide is present).

-

Figure 2: Divergent synthetic utility of the scaffold. Path A leads to alkylating agents; Path B leads to fused ring systems.

Part 4: References

-

Synthesis via Cyanoacetate: Shaw, G., et al. "Purines, Pyrimidines, and Glyoxalines. Part XIII." Journal of the Chemical Society, 1959.

-

Dacarbazine Mechanism: Horton, J. K., et al. "Dacarbazine: A review of its pharmacological properties and therapeutic efficacy." Cancer Treatment Reviews, 2008.

-

Microwave Synthesis: Lemos, A., et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." Journal of Organic Chemistry, 2008.

-

Purine Annelation: Sen, D., et al. "Synthesis of compounds related to 5-aminoimidazole-4-carboxamide." Journal of Organic Chemistry, 1960.

-

Chemical Properties: PubChem Database.[2] "this compound - CID 343359."[2][3]

Sources

- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride | C6H10ClN3O2 | CID 2771321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Definitive Technical Guide to L-Histidine (C6H9N3O2): Physicochemical Properties and Pharmaceutical Applications

[1][2]

Executive Summary

L-Histidine (C6H9N3O2) is a proteinogenic amino acid that serves as a critical linchpin in modern biopharmaceutical development.[1][2][3] Beyond its role as a metabolic precursor, its unique imidazole side chain (

This guide provides an exhaustive analysis of the physicochemical properties of C6H9N3O2, focusing on its application in stabilizing high-concentration monoclonal antibody (mAb) formulations. It synthesizes structural data, experimental protocols, and mechanistic insights to support drug development professionals in optimizing biologic stability.[2]

Part 1: Physicochemical Profile[2][5][6][7]

Structural Identity & Constants

L-Histidine is defined by its imidazole functional group, which allows it to transition between protonated (cationic) and neutral states within the pH 5.5–6.5 range—the "sweet spot" for biologic drug stability.

| Property | Value / Description | Relevance to Drug Dev |

| Formula | C | Stoichiometry for excipient calculations.[1][2] |

| Molecular Weight | 155.15 g/mol | Molarity calculations in buffer preparation.[1][2] |

| CAS Number | 71-00-1 | Regulatory filing (DMF/IND).[1][2] |

| Solubility (H | ~41.6 g/L (at 25°C) | High solubility allows for concentrated stock solutions.[1][2] |

| Melting Point | 287°C (Decomposes) | Indicates high thermal stability of the solid state. |

| Isoelectric Point (pI) | 7.59 | Critical for charge-variant analysis.[1][2] |

| The Imidazolium |

The Imidazole "Switch": Tautomerism & Protonation

The chemical versatility of Histidine stems from the aromatic imidazole ring. At neutral pH, the uncharged imidazole ring exists in equilibrium between two tautomeric forms:

- -H (tele) : Generally the preferred tautomer (~80% in solution) due to lower solvation energy.[1]

- -H (pros) : Less common but critical in specific enzyme active sites.[1][2]

Below is a logic map illustrating the protonation states and tautomeric equilibrium that dictates Histidine's behavior in formulation.

Part 2: Pharmaceutical Applications (Biologics)[1][3][7][8][9][10]

Mechanism of mAb Stabilization

In high-concentration protein formulations (>100 mg/mL), viscosity and aggregation are primary failure modes.[1][2] Histidine is the industry-standard buffer because its

Mechanistic Action:

-

Charge Shielding : Histidine counter-ions accumulate near charged protein residues, reducing the Debye length and modulating electrostatic repulsion.

-

Hydrophobic Shielding : Recent molecular dynamics studies suggest Histidine molecules transiently associate with solvent-exposed hydrophobic patches on the mAb surface, acting as a "molecular shield" to prevent protein-protein interactions (PPI).[1][2]

-

Viscosity Reduction : By disrupting short-range attractive forces between mAb molecules, Histidine lowers the solution viscosity, facilitating subcutaneous injection.[2]

Stability Concerns: Oxidation

While beneficial, Histidine is susceptible to oxidation, particularly by singlet oxygen (

-

Mitigation : Formulations often include chelators (e.g., EDTA, DTPA) to sequester trace metals that catalyze histidine oxidation.[2]

Part 3: Experimental Protocols

Protocol A: Determination of Imidazole (Potentiometric Titration)

Objective : To determine the precise

Materials :

-

0.1 M NaOH and 0.1 M HCl (standardized).[1]

Workflow :

-

Preparation : Dissolve 155.2 mg (1 mmol) of L-Histidine in 50 mL of degassed, deionized water.

-

Acidification : Adjust pH to ~2.0 using 0.1 M HCl to fully protonate all groups.

-

Titration : Titrate with 0.1 M NaOH in 50

L increments. Record pH after stabilization (wait time: 30s). -

Analysis : Plot pH vs. Volume of NaOH. Identify inflection points using the first derivative (

).[1] The second inflection point corresponds to the deprotonation of the imidazolium ion ( -

Calculation : Use the Henderson-Hasselbalch equation at the half-equivalence point to solve for

.[1][2]

Protocol B: Tautomer Ratio Analysis via NMR

Objective : To quantify the

Materials :

Workflow :

-

Sample Prep : Prepare 10 mM L-Histidine in D

O. Adjust pD (pH meter reading + 0.4) to 7.5.[1][2] -

Acquisition : Run

N-HMBC or -

Assignment :

-

Quantification : Integrate the C2-H signals corresponding to each tautomer (if exchange is slow on NMR timescale) or calculate based on weighted average chemical shifts (if exchange is fast).

References

-

PubChem . L-Histidine (Compound).[1][2][3][7][8][9][10] National Library of Medicine.[1][9] Available at: [Link][1]

-

NIST Chemistry WebBook . L-Histidine: Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

-

Journal of the American Chemical Society . Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Available at: [Link][1]

-

Molecular Pharmaceutics . Understanding the Stabilizing Effect of Histidine on mAb Aggregation. Available at: [Link][1]

-

Analytical Chemistry . Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Available at: [Link][1]

Sources

- 1. D-Histidine | C6H9N3O2 | CID 71083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histidine [webbook.nist.gov]

- 3. Articles [globalrx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Histidine [webbook.nist.gov]

Methodological & Application

Application Note: Strategic Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate from Glycine

Topic: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate from Glycine Content Type: Application Note & Detailed Protocol

Executive Summary

This compound (also known as the ethyl ester of AIC or AICAR aglycone) is a critical heterocyclic scaffold in the synthesis of purine nucleosides and antiviral agents. While industrial routes often utilize diaminomaleonitrile (DAMN) or ethyl cyanoacetate, the synthesis starting from glycine offers a distinct advantage in isotopic labeling studies (

This guide details a robust, three-stage protocol transforming glycine into the target imidazole. The methodology leverages the Bredereck-Shaw imidazole synthesis , utilizing orthoformate activation and cyanamide insertion to construct the heterocyclic core.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the imidazole ring via a [3+1+1] or [4+1] cyclization strategy. The glycine backbone provides the N-C-C framework, while the additional carbon and nitrogen atoms are introduced via triethyl orthoformate (TEOF) and cyanamide.

Mechanistic Pathway[1]

-

Activation: Glycine is esterified to protect the carboxyl group and increase solubility.

-

Formylation: The amine of the glycine ester condenses with TEOF to form an electrophilic ethoxymethylene intermediate.

-

Amidine Formation: Nucleophilic attack by cyanamide yields an N-cyanoamidine species.

-

Thorpe-Ziegler Cyclization: Base-mediated deprotonation of the

-methylene carbon triggers an intramolecular attack on the nitrile carbon, closing the ring to form the 4-amino-imidazole core.

Pathway Visualization (Graphviz)

Figure 1: Step-wise transformation of Glycine to the Imidazole scaffold. The critical ring-closure step is driven by base-catalyzed nucleophilic attack on the nitrile.

Detailed Experimental Protocols

Stage 1: Preparation of Glycine Ethyl Ester Hydrochloride

Objective: Convert zwitterionic glycine into a soluble, reactive ester.

-

Reagents:

-

Glycine (CAS: 56-40-6): 75.07 g (1.0 mol)

-

Absolute Ethanol: 500 mL

-

Thionyl Chloride (SOCl

): 130.9 g (1.1 mol) Caution: Corrosive/Toxic

-

Protocol:

-

Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl

drying tube. -

Addition: Suspend Glycine in Absolute Ethanol at 0°C (ice bath).

-

Activation: Add Thionyl Chloride dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol and SOCl

. -

Crystallization: Triturate the resulting residue with diethyl ether (200 mL) to induce crystallization. Filter the white solid and dry in a vacuum oven at 40°C.

-

Expected Yield: ~95-98% (approx. 135 g)

-

QC Check: Melting Point: 144-146°C.

-

Stage 2 & 3: One-Pot Construction of the Imidazole Ring

Objective: Form the ethoxymethylene intermediate and cyclize with cyanamide. Note: While isolable, the ethoxymethylene intermediate is moisture-sensitive. A telescoped (one-pot) procedure is preferred for reproducibility.

-

Reagents:

-

Glycine Ethyl Ester HCl (from Stage 1): 13.96 g (100 mmol)

-

Triethyl Orthoformate (TEOF): 22.2 g (150 mmol)

-

Cyanamide (50% soln in acetonitrile or solid): 4.62 g (110 mmol)

-

Sodium Ethoxide (21% wt in EtOH): 35 mL (approx. 100 mmol)

-

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

-

Protocol:

-

Imidate Formation:

-

In a 250 mL RBF, combine Glycine Ethyl Ester HCl and Triethyl Orthoformate.

-

Heat to mild reflux (80-90°C) for 2 hours.

-

Process Control: Monitor by TLC (SiO

, EtOAc/Hex 1:1). Disappearance of the starting amine indicates formation of Ethyl N-(ethoxymethylene)glycinate . -

Optional: Distill off the formed ethanol to drive equilibrium forward.

-

-

Amidine Exchange:

-

Cool the reaction mixture to room temperature (25°C).

-

Add Cyanamide (dissolved in minimal ACN or EtOH).

-

Stir at room temperature for 1 hour. The solution now contains the N-(cyanoiminomethyl)glycinate precursor.

-

-

Cyclization (The Critical Step):

-

Cool the mixture to 0°C.

-

Slowly add the Sodium Ethoxide solution dropwise. Crucial: The solution will darken as the enolate forms and cyclizes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Mechanistic Insight: The base deprotonates the methylene group (

to the ester), which then attacks the nitrile carbon.

-

-

Isolation & Purification:

-

Neutralize the reaction mixture with Glacial Acetic Acid (to pH ~7).

-

Concentrate to dryness under vacuum.[1]

-

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry combined organics over Na

SO -

Recrystallization: The crude product is often a tan solid. Recrystallize from minimal hot Ethanol or Water/Ethanol mix.

-

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation; store under inert gas. |

| Yield (Overall) | 45 - 60% | Dependent on moisture control during TEOF step. |

| Melting Point | 181 - 183°C | Literature value matches unsubstituted tautomer. |

| 1H NMR (DMSO-d6) | The C2-proton singlet at ~7.35 ppm is diagnostic. |

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Sensitivity (High Risk)

The reaction of Glycine Ethyl Ester with TEOF is reversible and sensitive to water.

-

Mitigation: Use fresh, anhydrous TEOF and dry ethanol. If the reaction stalls, distill off the ethanol/water azeotrope to push the equilibrium toward the imidate.

Cyclization pH Control

The Thorpe-Ziegler cyclization requires a basic environment, but the product (an amino-imidazole) is amphoteric and can decompose in strong, hot alkali.

-

Optimization: Use exactly 1.0 - 1.1 equivalents of NaOEt. Avoid heating the reaction after the base is added; room temperature is sufficient for the intramolecular closure.

Tautomerism

The product exists in tautomeric equilibrium. While systematically named This compound , it is chemically equivalent to the 5-amino-4-carboxylate.

-

Analysis: In NMR, the N-H proton is often broad or exchanged, making the distinction irrelevant in solution.

References

-

Fischer Esterification: Fischer, E. "Ueber die Ester der Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 1901.

- Bredereck Imidazole Synthesis: Bredereck, H., et al. "Formamide reactions. VIII. Preparation of 4-aminoimidazoles." Chemische Berichte, 1953.

-

Modern Application (AICAR Precursors): Shaw, G., et al. "Purines, Pyrimidines, and Imidazoles. Part XI. Synthesis of 5-aminoimidazole-4-carboxylic acid derivatives." Journal of the Chemical Society, 1959.

-

Cyclization Mechanism: Alves, M.J., et al. "Dimerisation of ethyl alpha-amino-alpha-cyanoacetate... Formation of 5-aminoimidazole-4-carboxylic acid derivatives." J. Chem. Soc., Perkin Trans. 1, 1979.

(Note: The synthesis from glycine via the orthoformate/cyanamide route is a specific adaptation of the Shaw/Bredereck methods cited above.)

Sources

Application Note: Ethyl 4-amino-1H-imidazole-5-carboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 4-amino-1H-imidazole-5-carboxylate (commonly referred to as the AIC ethyl ester) is a foundational heterocyclic building block in medicinal chemistry. Structurally analogous to the naturally occurring metabolite AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), this scaffold serves as a critical "gateway" intermediate for synthesizing purines, imidazotetrazines (e.g., Temozolomide), and fused heterocyclic kinase inhibitors. This guide details the mechanistic utility of this scaffold, providing validated protocols for its conversion into bioactive libraries and methods for biological validation.

Chemical Utility & Mechanistic Insight

The "Push-Pull" Scaffold

The utility of this compound lies in its orthogonal reactivity. It possesses two reactive centers positioned for optimal cyclization:

-

Nucleophilic Amine (C4-NH₂): Ready to attack electrophiles (isocyanates, aldehydes, orthoesters).

-

Electrophilic Ester (C5-COOEt): Susceptible to nucleophilic attack (hydrazines, amines) or involved in intramolecular cyclization.

This 1,2-bifunctional arrangement allows for the rapid construction of [6,5]-fused bicyclic systems (purines) or [5,6]-fused systems (imidazo[1,5-a]pyrazines), mimicking the adenine core found in ATP. This makes the scaffold indispensable for designing ATP-competitive kinase inhibitors.

Key Synthetic Pathways

The following diagram illustrates the primary divergent synthetic pathways accessible from this single building block.

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted Purines (The "Classic" Cyclization)

Objective: To convert the imidazole scaffold into a purine core, mimicking the transition from AICAR to Inosine in de novo purine biosynthesis.

Reagents:

-

This compound (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

-

Primary Amine (

) (1.2 eq) -

Acetic anhydride (Catalytic)

Workflow:

-

Imidate Formation: Dissolve this compound in TEOF (5 mL/mmol). Add a catalytic amount of acetic anhydride. Reflux for 4 hours.

-

Mechanistic Note: The amine attacks the TEOF to form an ethoxymethyleneamino intermediate (imidate).

-

-

Evaporation: Remove excess TEOF under reduced pressure to yield the crude imidate intermediate.

-

Cyclization: Redissolve the residue in ethanol. Add the primary amine (

). Heat to reflux for 6–12 hours.-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The fluorescent imidazole spot will disappear, replaced by a UV-active purine spot.

-

-

Isolation: Cool to

. The purine product often precipitates. If not, evaporate solvent and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: Urea Library Generation (Kinase Inhibitor Screening)

Objective: To functionalize the C4-amino group with various lipophilic moieties to probe the hydrophobic pocket of kinase enzymes (SAR study).

Reagents:

-

This compound (1.0 eq)

-

Aryl Isocyanates (

) (1.1 eq) -

Dry THF or Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq)

Workflow:

-

Preparation: Suspend the imidazole starting material in dry THF under an inert atmosphere (

). -

Addition: Add TEA, followed by the dropwise addition of the aryl isocyanate at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Observation: A precipitate (the urea product) often forms directly from the reaction mixture.

-

-

Workup: Filter the precipitate and wash with cold ether. If no precipitate forms, quench with water and extract with EtOAc.

-

Validation: Confirm structure via

-NMR (Look for the urea -NH- singlets around 8.5–10 ppm).

Biological Evaluation Guidelines

Once the library is synthesized, compounds must be evaluated for biological activity. Given the scaffold's similarity to purine nucleosides, two primary assays are recommended.

Cell Viability Assay (MTT/MTS)

Rationale: To assess general cytotoxicity, particularly relevant if targeting DNA replication (antimetabolites) or tubulin polymerization.

-

Cell Lines: HeLa (Cervical), HT-29 (Colon), PC-3 (Prostate).